5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde 5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
Brand Name: Vulcanchem
CAS No.: 549548-29-0
VCID: VC21095344
InChI: InChI=1S/C19H12N2O3/c22-8-14-18-13-6-10(24)2-4-16(13)20-17(18)7-12-11-5-9(23)1-3-15(11)21-19(12)14/h1-8,20-21,23-24H
SMILES: C1=CC2=C(C=C1O)C3=C(N2)C=C4C5=C(C=CC(=C5)O)NC4=C3C=O
Molecular Formula: C19H12N2O3
Molecular Weight: 316.3 g/mol

5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde

CAS No.: 549548-29-0

Cat. No.: VC21095344

Molecular Formula: C19H12N2O3

Molecular Weight: 316.3 g/mol

* For research use only. Not for human or veterinary use.

5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde - 549548-29-0

Specification

CAS No. 549548-29-0
Molecular Formula C19H12N2O3
Molecular Weight 316.3 g/mol
IUPAC Name 2,8-dihydroxy-5,11-dihydroindolo[3,2-b]carbazole-6-carbaldehyde
Standard InChI InChI=1S/C19H12N2O3/c22-8-14-18-13-6-10(24)2-4-16(13)20-17(18)7-12-11-5-9(23)1-3-15(11)21-19(12)14/h1-8,20-21,23-24H
Standard InChI Key ASRXEXWTTPEQEV-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1O)C3=C(N2)C=C4C5=C(C=CC(=C5)O)NC4=C3C=O
Canonical SMILES C1=CC2=C(C=C1O)C3=C(N2)C=C4C5=C(C=CC(=C5)O)NC4=C3C=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator